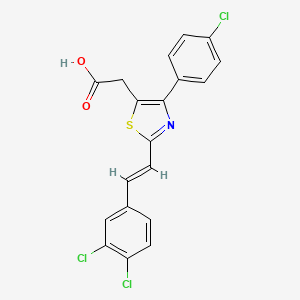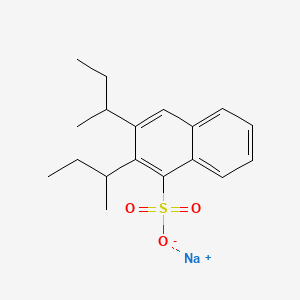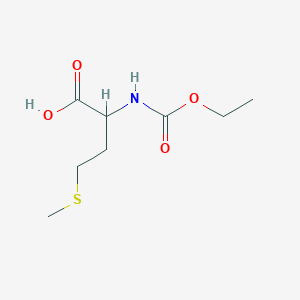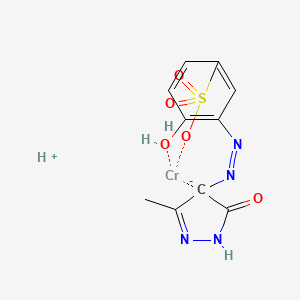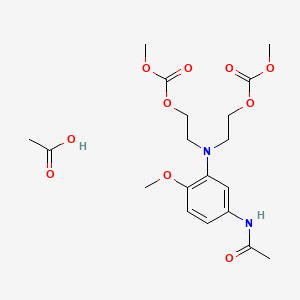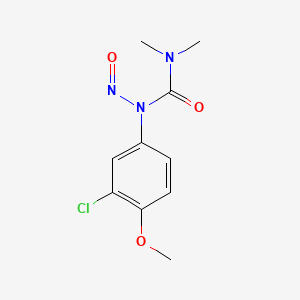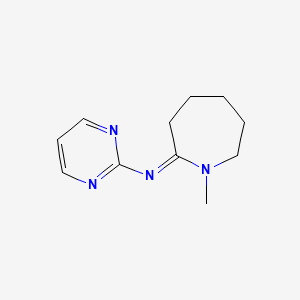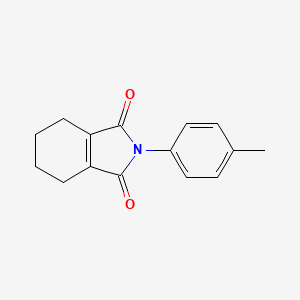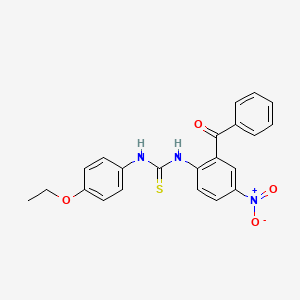
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique molecular structure, which includes benzoyl, nitrophenyl, and ethoxyphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-ethoxyaniline in the presence of thiourea. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2-benzoylphenyl)-N’-(4-ethoxyphenyl)-
- Thiourea, N-(2-nitrophenyl)-N’-(4-ethoxyphenyl)-
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(phenyl)-
Uniqueness
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- is unique due to the presence of both benzoyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its specific structure allows for unique interactions with molecular targets, making it a compound of interest in various research fields.
Propiedades
Número CAS |
111044-14-5 |
|---|---|
Fórmula molecular |
C22H19N3O4S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-(2-benzoyl-4-nitrophenyl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-18-11-8-16(9-12-18)23-22(30)24-20-13-10-17(25(27)28)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H2,23,24,30) |
Clave InChI |
XXCNXNPSGSKBOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
